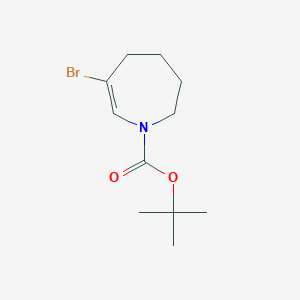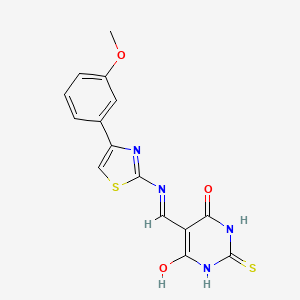![molecular formula C9H7NO5 B2966639 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid CAS No. 99517-31-4](/img/structure/B2966639.png)
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid
Übersicht
Beschreibung
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid: is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring fused to a benzene ring, with a nitro group at the 5-position and a carboxylic acid group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid typically involves the nitration of 2,3-dihydrobenzo[b]furan-7-carboxylic acid. One common method includes the following steps:
Nitration Reaction: The starting material, 2,3-dihydrobenzo[b]furan-7-carboxylic acid, is dissolved in a suitable solvent such as trifluoroacetic acid. Nitric acid is then added dropwise to the solution while maintaining a low temperature (e.g., ice bath). The reaction mixture is stirred for several hours to ensure complete nitration.
Isolation and Purification: The reaction mixture is poured into ice-water to precipitate the product.
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 5-amino-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 5-Amino-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: Furan derivatives have been shown to exhibit antibacterial, antifungal, and antiviral activities .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is primarily related to its nitro group. In biological systems, nitro compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the organism being targeted .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid: Similar structure with a bromine atom instead of a nitro group.
2,3-Dihydrobenzo[b]furan-5-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-furoic acid: Contains a nitro group but has a different ring structure.
Uniqueness: 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on a fused furan-benzene ring system. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-9(12)7-4-6(10(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXANUIYKGGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2966559.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2966560.png)
![9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2966561.png)



![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)

![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![ethyl 4-(4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2966574.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,4-dimethylbenzamide](/img/structure/B2966577.png)

